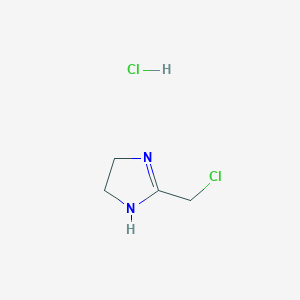

2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2.ClH/c5-3-4-6-1-2-7-4;/h1-3H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCCHMFFNHOXEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375417 | |

| Record name | 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13338-49-3 | |

| Record name | 13338-49-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride and its Pharmacologically Active Derivatives

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only and is not intended as medical advice.

Introduction

2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride is a heterocyclic organic compound primarily utilized as a chemical intermediate in the synthesis of various pharmaceutical agents. While some studies suggest it may possess intrinsic biological activities, such as antimicrobial and antitumor effects, its mechanism of action is not extensively documented in publicly available literature. The primary significance of this compound in drug development lies in its role as a key building block for imidazoline derivative drugs.

This guide will, therefore, focus on the well-characterized mechanism of action of Xylometazoline , a prominent α-adrenergic receptor agonist synthesized from this compound. Understanding the pharmacology of Xylometazoline provides critical insight into the therapeutic applications derived from its chemical precursor.

Synthesis of Xylometazoline

Xylometazoline is synthesized through a multi-step process where this compound serves as a crucial reactant. The synthesis generally involves the reaction of this intermediate with a substituted benzene compound, leading to the final Xylometazoline molecule.

Caption: Synthesis workflow of Xylometazoline Hydrochloride.

Core Mechanism of Action: Xylometazoline

Xylometazoline is a sympathomimetic agent that functions primarily as a potent agonist at α-adrenergic receptors. Its therapeutic effect, particularly as a nasal decongestant, is achieved through the stimulation of these receptors located on the smooth muscle cells of blood vessels in the nasal mucosa.

Receptor Binding and Selectivity

Xylometazoline exhibits affinity for both α1 and α2-adrenergic receptor subtypes. The activation of these receptors triggers a cascade of intracellular events that lead to vasoconstriction. This narrowing of the blood vessels reduces blood flow and swelling of the nasal passages, thereby alleviating congestion.

Studies have shown that Xylometazoline binds to multiple α-adrenoceptor subtypes with varying affinities. The rank order of mRNA expression for these receptor subtypes in human nasal mucosa is α2A > α1A ≥ α2B > α1D ≥ α2C >> α1B.

Quantitative Pharmacological Data

The binding affinities (Ki) and functional potencies (EC50/IC50) of Xylometazoline for various α-adrenergic receptor subtypes have been determined in several studies. These values are crucial for understanding its pharmacological profile and selectivity.

| Receptor Subtype | Binding Affinity (Kᵢ, µM) | Functional Potency (EC₅₀/IC₅₀, µM) | Reference |

| α₁ₐ | 0.08 | Induces Ca²⁺ responses | |

| α₁ₑ | 0.56 | - | |

| α₁ₒ | 0.45 | - | |

| α₂ₐ | 0.98 | - | |

| α₂ₑ | 1.8 | 99 (EC₅₀) | |

| α₂ₒ | 0.22 | - |

Note: Data is compiled from various sources and experimental conditions may differ.

Signaling Pathways

The activation of α-adrenergic receptors by Xylometazoline initiates distinct downstream signaling pathways depending on the receptor subtype.

-

α₁-Adrenergic Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by Xylometazoline, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ is a key factor in smooth muscle contraction and subsequent vasoconstriction.

-

α₂-Adrenergic Receptors: These receptors are coupled to Gi/o proteins. Activation of Gi/o by Xylometazoline inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP contributes to the overall vasoconstrictive effect.

Caption: Xylometazoline signaling pathways via α1 and α2-adrenergic receptors.

Experimental Protocols

The characterization of Xylometazoline's mechanism of action relies on a variety of in vitro assays. Below are generalized protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of Xylometazoline for α-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific α-adrenergic receptor subtype of interest are prepared from cultured cells (e.g., HEK293) through homogenization and centrifugation.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α₁ receptors or [³H]-rauwolscine for α₂ receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled Xylometazoline.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Xylometazoline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

Functional Assays: Calcium Mobilization

This assay measures the ability of a compound to activate Gq-coupled receptors, such as the α₁-adrenergic receptor.

Objective: To determine the functional potency (EC₅₀) of Xylometazoline at the α₁-adrenergic receptor.

Methodology:

-

Cell Culture: Cells stably expressing the α₁-adrenergic receptor subtype are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The cells are stimulated with varying concentrations of Xylometazoline.

-

Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader or microscope.

-

Data Analysis: The concentration of Xylometazoline that produces 50% of the maximal response (EC₅₀) is calculated from the dose-response curve.

Functional Assays: cAMP Measurement

This assay is used to assess the activity of compounds on Gi-coupled receptors, such as the α₂-adrenergic receptor.

Objective: To determine the functional potency (IC₅₀) of Xylometazoline at the α₂-adrenergic receptor.

Methodology:

-

Cell Culture: Cells expressing the α₂-adrenergic receptor subtype are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Inhibition: The cells are co-incubated with varying concentrations of Xylometazoline.

-

Measurement: The intracellular cAMP levels are quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: The concentration of Xylometazoline that inhibits 50% of the forskolin-stimulated cAMP production (IC₅₀) is determined.

Conclusion

While this compound is a critical starting material, its pharmacological relevance is primarily defined by the compounds synthesized from it. Xylometazoline, a key derivative, exerts its potent vasoconstrictive effects through the agonism of α₁ and α₂-adrenergic receptors. A thorough understanding of its receptor binding profile, downstream signaling cascades, and the experimental methodologies used for its characterization is essential for researchers and professionals in the field of drug discovery and development. This knowledge facilitates the rational design of new therapeutic agents and the optimization of existing ones.

An In-depth Technical Guide to the Physicochemical Properties of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (CAS No: 13338-49-3) is a heterocyclic organic compound that serves as a critical intermediate in the pharmaceutical and chemical industries.[1][2] Characterized by a five-membered imidazoline ring with a reactive chloromethyl substituent, this compound is a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its hydrochloride salt form enhances stability and solubility, facilitating its use in large-scale manufacturing processes.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, and analytical methodologies, tailored for professionals in research and drug development.

Chemical Identity and Structure

2-(Chloromethyl)-4,5-dihydro-1H-imidazole HCl is the hydrochloride salt of 2-(chloromethyl)-4,5-dihydro-1H-imidazole.[4] The presence of the chloromethyl group makes it a reactive electrophile, while the dihydro-imidazole core is a key structural motif in many biologically active molecules.[1]

| Identifier | Value |

| IUPAC Name | 2-(chloromethyl)-4,5-dihydro-1H-imidazole;hydrochloride[4] |

| CAS Number | 13338-49-3[2][5] |

| Molecular Formula | C₄H₇ClN₂·HCl or C₄H₈Cl₂N₂[1][2][5] |

| Canonical SMILES | C1CN=C(N1)CCl.Cl[4][5] |

| InChI Key | GHCCHMFFNHOXEU-UHFFFAOYSA-N[2][5] |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in chemical reactions, formulations, and biological systems. The key properties of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl are summarized below.

General and Physical Properties

This table outlines the basic physical and chemical descriptors of the compound.

| Property | Value | Source(s) |

| Molecular Weight | 155.03 g/mol | [1][2][6] |

| Exact Mass | 154.0064537 Da | [4][5] |

| Appearance | Crystalline solid | [7] |

| Melting Point | 195-197 °C | [2][5][8] |

| Boiling Point | 258.4 °C at 760 mmHg | [5][8] |

| Flash Point | 110.1 °C | [5][8] |

Computed and Structural Properties

These properties are computationally derived and provide insight into the molecule's behavior and interactions.

| Property | Value | Source(s) |

| XLogP3 | 0.79330 | [8] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area (PSA) | 24.39 Ų | [5][8] |

| Complexity | 89.7 | [4][5] |

| Heavy Atom Count | 8 | [5] |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl can be achieved through several routes. A common industrial method involves the cyclization of appropriate precursors to form the imidazoline ring, followed by chloromethylation.[1][2]

A generalized synthetic workflow is illustrated below. The process typically begins with the construction of the 4,5-dihydroimidazole backbone, which is a key challenge.[1] This is often followed by the introduction of the chloromethyl group via reaction with reagents like formaldehyde and hydrochloric acid.[2]

Caption: Generalized workflow for the synthesis of the target compound.

Chemical Reactivity

The primary site of reactivity on 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is the electrophilic chloromethyl group.[1] This group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity is fundamental to its role as a building block for more complex molecules.[2] The imidazole ring can also participate in coordination with metal ions.[2]

Caption: Nucleophilic substitution at the chloromethyl group.

Experimental Protocols: Analytical Methodologies

The quantification and quality control of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl and related compounds are typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method, while Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, sometimes requiring derivatization.[9][10]

Generalized HPLC-UV Protocol for Quantification

This protocol is a generalized procedure based on standard methods for analyzing imidazole derivatives.[9] Method optimization is crucial for specific applications.

1. Instrumentation and Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

- Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., Phosphate Buffer, pH 3.0). The ratio may require optimization (e.g., 30:70, v/v).[9]

- Flow Rate: 1.0 mL/min.[9]

- Column Temperature: 30 °C.[9]

- Detection Wavelength: UV detection, typically around 210 nm, as simple imidazole derivatives show strong absorbance in this region.[9]

- Injection Volume: 10 µL.[9]

2. Preparation of Solutions:

- Standard Stock Solution: Accurately weigh a known amount of reference standard and dissolve in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range of the assay (e.g., 1-100 µg/mL).[9]

- Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase (sonication may be required), and dilute to a final concentration within the calibration range.[9] Filter the solution through a 0.45 µm syringe filter prior to injection.[9]

3. Analytical Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[9]

- Inject a blank (mobile phase) to ensure no system contamination.

- Inject the working standard solutions in order of increasing concentration to generate a calibration curve.

- Inject the prepared sample solutions.

- Quantify the analyte in the samples by comparing the peak area to the calibration curve generated from the standards.

prep [label="1. Solution Preparation\n- Standard Solutions\n- Sample Solutions", fillcolor="#FFFFFF", fontcolor="#202124"];

system [label="2. HPLC System Setup\n- C18 Column\n- Mobile Phase Equilibration", fillcolor="#FFFFFF", fontcolor="#202124"];

cal [label="3. Calibration\n- Inject Standards\n- Generate Calibration Curve", fillcolor="#FFFFFF", fontcolor="#202124"];

analysis [label="4. Sample Analysis\n- Inject Prepared Samples\n- Record Chromatograms", fillcolor="#FFFFFF", fontcolor="#202124"];

quant [label="5. Quantification\n- Integrate Peak Areas\n- Calculate Concentration", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

prep -> system [color="#5F6368"];

system -> cal [color="#34A853"];

cal -> analysis [color="#34A853"];

analysis -> quant [color="#EA4335"];

}

Caption: A typical workflow for quantitative analysis via HPLC.

Applications in Drug Development

2-(Chloromethyl)-4,5-dihydro-1H-imidazole HCl is not typically used as a therapeutic agent itself but is a key intermediate in the synthesis of several important drugs.[1]

-

Antihypertensive Agents: It is used in the synthesis of phentolamine mesylate, an α-adrenergic antagonist.[2][3]

-

Histamine H₂ Receptor Antagonists: The compound serves as a building block for cimetidine analogs, which are used to treat peptic ulcers and gastroesophageal reflux disease.[1]

-

Protein Crosslinking: In proteomics research, it can be employed as a protein crosslinking agent to study protein-protein interactions and stabilize protein complexes.[1]

-

Impurity Standard: It is also utilized as a certified impurity reference material for quality control in various drug formulations.[1][2]

Safety, Handling, and Stability

-

Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[4][8] It causes skin and serious eye irritation and may cause respiratory irritation.[4][8]

-

Stability: It is stable under recommended storage conditions.[11]

-

Storage: Store in a dry, sealed, and well-ventilated place, away from moisture.[11][12] A storage temperature of 2-8°C is also noted.[7]

-

Incompatibilities: Avoid contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[11]

References

- 1. Buy this compound | 13338-49-3 [smolecule.com]

- 2. This compound | 13338-49-3 | Benchchem [benchchem.com]

- 3. apicule.com [apicule.com]

- 4. This compound | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. 13338-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. capotchem.com [capotchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Unveiling the Biological Landscape of 2-Chloromethyl-imidazoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloromethyl-imidazoline hydrochloride is a heterocyclic compound that has garnered scientific interest due to its potential biological activities. This technical guide provides an in-depth overview of its core biological functions, with a focus on its antitumor and antimicrobial properties, as well as its interaction with adrenergic signaling pathways. This document summarizes available quantitative data, presents detailed experimental methodologies for key assays, and visualizes relevant signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

Pharmacological Profile

2-Chloromethyl-imidazoline hydrochloride exhibits a range of biological effects, primarily attributed to the reactivity of its chloromethyl group and the structural features of the imidazoline ring. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules such as proteins and enzymes, leading to the modulation of their activity. The imidazoline moiety is known to interact with various receptors, including adrenergic receptors.

Antitumor Activity

In vitro studies have demonstrated the cytotoxic effects of 2-chloromethyl-imidazoline hydrochloride against various cancer cell lines. The primary mechanism of its antitumor action appears to be the induction of apoptosis, or programmed cell death, through the mitochondrial pathway.

Antimicrobial Activity

Derivatives of imidazoline have shown significant antimicrobial properties. While specific data for 2-chloromethyl-imidazoline hydrochloride is limited, its structural class suggests potential efficacy against various bacterial strains. The proposed mechanism involves the inhibition of microbial growth through interactions with essential cellular components.

Adrenergic Receptor Interaction

The imidazoline core structure is a key feature of many compounds that interact with adrenergic receptors. It is hypothesized that 2-chloromethyl-imidazoline hydrochloride may act as a ligand for α2-adrenergic receptors, potentially modulating downstream signaling pathways that influence physiological processes such as blood pressure regulation.

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of 2-chloromethyl-imidazoline hydrochloride.

| Biological Activity | Cell Line/Organism | Parameter | Value (µM) | Mechanism of Action |

| Antitumor | MCF-7 (Breast Cancer) | IC50 | 25.72 ± 3.95 | Induction of apoptosis via mitochondrial pathway[1] |

| Antitumor | U-937 (Leukemia) | IC50 | 30.0 ± 5.0 | Inhibition of cell proliferation[1] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of 2-chloromethyl-imidazoline hydrochloride.

Determination of Antitumor Activity (IC50) using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 2-chloromethyl-imidazoline hydrochloride against adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

2-chloromethyl-imidazoline hydrochloride

-

Adherent cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 2-chloromethyl-imidazoline hydrochloride in an appropriate solvent (e.g., DMSO or water).

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of Antimicrobial Activity (Minimum Inhibitory Concentration) using Broth Microdilution Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 2-chloromethyl-imidazoline hydrochloride against a bacterial strain using the broth microdilution method.

Materials:

-

2-chloromethyl-imidazoline hydrochloride

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of 2-chloromethyl-imidazoline hydrochloride in a suitable solvent.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

From a fresh bacterial culture, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well of the microdilution plate containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

-

α2-Adrenergic Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of 2-chloromethyl-imidazoline hydrochloride for the α2-adrenergic receptor.

Materials:

-

2-chloromethyl-imidazoline hydrochloride

-

Cell membranes expressing the α2-adrenergic receptor

-

A suitable radioligand with high affinity for the α2-adrenergic receptor (e.g., [3H]-Rauwolscine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of an unlabeled α2-adrenergic antagonist like yohimbine)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of 2-chloromethyl-imidazoline hydrochloride.

-

-

Incubation:

-

To each well, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or the test compound.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mitochondrial pathway of apoptosis induced by 2-chloromethyl-imidazoline hydrochloride.

References

An In-Depth Technical Guide to the Structural Analysis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the structural analysis of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, a significant intermediate in pharmaceutical synthesis. The document outlines the core physicochemical properties, comprehensive spectroscopic data, and the experimental protocols necessary for its characterization.

Introduction

This compound (CAS No: 13338-49-3) is a heterocyclic organic compound widely utilized as a key building block and pharmaceutical intermediate.[1][2] Its structure features a five-membered imidazoline ring with a reactive chloromethyl substituent at the C2 position.[1][3] This reactive group makes it a versatile precursor for synthesizing a variety of more complex molecules, notably in the development of antihypertensive drugs like Phentolamine Mesilate.[1][2] The compound is a hydrochloride salt derived from its basic component, 2-(chloromethyl)-4,5-dihydro-1H-imidazole.[4] A thorough structural elucidation is critical for quality control and for understanding its reactivity in synthetic applications.

Physicochemical and Structural Properties

The fundamental properties of the compound are summarized below, providing a foundational dataset for laboratory use.

| Property | Value | Citation(s) |

| IUPAC Name | 2-(chloromethyl)-4,5-dihydro-1H-imidazole;hydrochloride | [4] |

| CAS Number | 13338-49-3 | [5] |

| Molecular Formula | C₄H₇ClN₂・HCl (or C₄H₈Cl₂N₂) | [1][5] |

| Molecular Weight | 155.03 g/mol | [1][4][5] |

| Appearance | Typically a powder | |

| Melting Point | 195-197 °C | [1] |

| SMILES | C1CN=C(N1)CCl.Cl | [4] |

| InChIKey | GHCCHMFFNHOXEU-UHFFFAOYSA-N | [4] |

Spectroscopic Structural Analysis

A combination of spectroscopic techniques is employed to confirm the identity and purity of this compound. Below are the expected data from key analytical methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methylene protons of the chloromethyl group and the ethylenediamine backbone of the imidazoline ring. The protons on the ring (at C4 and C5) would likely appear as a multiplet, while the chloromethyl protons would be a singlet. The N-H protons may be broad and their chemical shift can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display three unique signals: one for the chloromethyl carbon, one for the carbons of the ethylenediamine bridge (C4 and C5, which are equivalent), and one for the C2 carbon of the imidazoline ring.

The IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands would include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹, typical for amine salts.

-

C-H stretching: Signals just below 3000 cm⁻¹.

-

C=N stretching: A sharp absorption band around 1650-1680 cm⁻¹, characteristic of the imidazoline ring.[6]

-

C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free base (C₄H₇ClN₂), the molecular ion peak [M]+ would be expected at m/z ≈ 118.56.[7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in characteristic M and M+2 peaks.

Summary of Spectroscopic Data

The table below summarizes the expected spectral data for the structural confirmation of the compound.

| Technique | Expected Observations |

| ¹H NMR | Singlet for -CH₂Cl protons; Multiplet for -CH₂-CH₂- protons of the ring; Broad singlet for N-H protons. |

| ¹³C NMR | Signal for C2 carbon (imidazoline); Signal for C4/C5 carbons (equivalent); Signal for chloromethyl carbon. |

| IR (cm⁻¹) | ~3200-3400 (N-H stretch, broad); <3000 (C-H stretch); ~1650-1680 (C=N stretch); ~600-800 (C-Cl stretch).[6] |

| MS (ESI+) | Molecular ion peak for the free base [C₄H₇ClN₂ + H]⁺ at m/z ≈ 119. Isotopic peak at m/z ≈ 121 due to ³⁷Cl. LC-HRMS can detect impurities at sub-0.1% levels.[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Set a spectral width of approximately 200 ppm.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal. Identify and label the characteristic absorption peaks.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system equipped with a suitable column (e.g., C18). Use a gradient elution with mobile phases such as water and acetonitrile with a modifier like formic acid.

-

Mass Spectrometry: Analyze the eluent using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-300). For high-resolution data, use a Q-TOF or Orbitrap mass analyzer.[1]

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic distribution and fragmentation patterns to confirm the structure.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) help visualize key processes related to the compound.

The synthesis of this compound typically involves the chloromethylation of a pre-formed imidazoline ring.[3][8] The product's primary reactivity involves nucleophilic substitution at the chloromethyl group.[1][3]

A logical workflow ensures a comprehensive structural analysis, starting from basic property checks to advanced spectroscopic confirmation.

Conclusion

The structural analysis of this compound is reliably achieved through a combination of NMR and IR spectroscopy, and mass spectrometry. These techniques provide unambiguous evidence for its molecular structure, connectivity, and functional groups. The protocols and expected data presented in this guide serve as a comprehensive resource for researchers and professionals in pharmaceutical development, ensuring accurate characterization of this vital synthetic intermediate.

References

- 1. This compound | 13338-49-3 | Benchchem [benchchem.com]

- 2. apicule.com [apicule.com]

- 3. 2-(chloromethyl)-4,5-dihydro-1H-imidazole | 50342-08-0 | Benchchem [benchchem.com]

- 4. This compound | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(chloromethyl)-4,5-dihydro-1H-imidazole | C4H7ClN2 | CID 426328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy this compound | 13338-49-3 [smolecule.com]

An In-depth Technical Guide to 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (CAS 13338-49-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, with the CAS number 13338-49-3, is a heterocyclic organic compound. It is structurally characterized by a five-membered imidazoline ring substituted with a chloromethyl group. This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its reactive chloromethyl group allows for a variety of chemical transformations, making it a key building block for the synthesis of more complex molecules. Notably, it serves as a crucial intermediate in the production of certain active pharmaceutical ingredients (APIs), such as the antihypertensive drug phentolamine mesylate.[1][2] Beyond its role as a synthetic intermediate, derivatives of imidazoline have garnered interest for their potential biological activities, including antimicrobial and antitumor effects.

Chemical Structure and Properties

The chemical structure of this compound is depicted below. It is the hydrochloride salt of 2-(chloromethyl)-4,5-dihydro-1H-imidazole.[3]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C4H8Cl2N2 | [1] |

| Molecular Weight | 155.03 g/mol | [1] |

| Melting Point | 195-197 °C | [4] |

| Boiling Point | 258.4 °C at 760 mmHg | [4] |

| Flash Point | 110.1 °C | [4] |

| Topological Polar Surface Area | 24.4 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Complexity | 89.7 | [5] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound typically involves the chloromethylation of a pre-formed 4,5-dihydro-1H-imidazole (imidazoline) ring.[6]

A general synthetic workflow is outlined below:

References

- 1. This compound | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apicule.com [apicule.com]

- 3. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 4. benchchem.com [benchchem.com]

- 5. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 6. Buy this compound | 13338-49-3 [smolecule.com]

A Technical Guide to 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride: Synthesis, Biological Activity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, synthesis protocols, biological activities, and applications, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₄H₈Cl₂N₂ and a molecular weight of 155.03 g/mol .[1][2] It is a hydrochloride salt of 2-(chloromethyl)-4,5-dihydro-1H-imidazole.[1][2][3][4]

| Property | Value | Reference |

| Molecular Formula | C₄H₈Cl₂N₂ | [1][2] |

| Molecular Weight | 155.03 g/mol | [1][2] |

| CAS Number | 13338-49-3 | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 195-197 °C | [4] |

| Boiling Point | 258.4 °C at 760 mmHg | |

| Flash Point | 110.1 °C | |

| IUPAC Name | 2-(chloromethyl)-4,5-dihydro-1H-imidazole;hydrochloride | [1][2] |

| Synonyms | Chlormethylimidazoline hydrochloride, 2-(chloromethyl)imidazoline hydrochloride |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the chloromethylation of a preformed 4,5-dihydro-1H-imidazole scaffold.[1][5] A general, adaptable protocol for the synthesis of a structurally similar compound, 2-chloro-4,5-dimethyl-1H-imidazole, is presented below and can be modified for the synthesis of the target compound.

Experimental Protocol: Synthesis of a 2-(chloroalkyl)-4,5-dihydro-1H-imidazole Derivative

This protocol is adapted from the synthesis of 2-chloro-4,5-dimethyl-1H-imidazole and provides a general framework.[6]

Step 1: Synthesis of 4,5-disubstituted-1H-imidazole

-

In a round-bottom flask, dissolve the appropriate 1,2-dicarbonyl compound (1 equivalent) and ammonium acetate (2.5 equivalents) in glacial acetic acid.

-

Add the corresponding aldehyde (1.2 equivalents) to the mixture.

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution to a pH of approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Step 2: Chlorination to 2-(chloromethyl)-4,5-disubstituted-1H-imidazole

-

Dissolve the purified 4,5-disubstituted-1H-imidazole (1 equivalent) in dichloromethane or acetonitrile.

-

Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution at 0 °C.

-

Allow the reaction to stir at room temperature overnight, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield the 2-(chloromethyl)-4,5-disubstituted-1H-imidazole.

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified 2-(chloromethyl)-4,5-disubstituted-1H-imidazole in a suitable solvent such as diethyl ether or ethyl acetate.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., ethereal HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

A solvent-free synthesis approach has also been described, involving the solid-state reaction of reactants ground together with a catalyst, offering a greener alternative.[5]

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of several pharmaceuticals, particularly α₂-adrenergic receptor antagonists and histamine H₂ receptor antagonists.[5]

Synthesis of Phentolamine

Phentolamine, an α-adrenergic antagonist, is synthesized via the alkylation of 3-(4-methylanilino)phenol with 2-(chloromethyl)imidazoline.[7] A detailed workflow for the synthesis of phentolamine mesylate is outlined below.

Caption: Workflow for the synthesis of phentolamine mesylate.

Biological Activity and Mechanism of Action

While this compound itself is primarily an intermediate, its derivatives exhibit significant biological activities. The core imidazole structure is a key pharmacophore for interacting with various biological targets.

α₂-Adrenergic Receptor Antagonism

Derivatives of 2-(chloromethyl)-4,5-dihydro-1H-imidazole, such as phentolamine, act as antagonists at α₂-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, typically couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists block this signaling cascade, leading to vasodilation and other physiological effects.

Caption: α₂-Adrenergic receptor signaling pathway and its antagonism.

Histamine H₂ Receptor Antagonism

The imidazole ring is also a core component of histamine H₂ receptor antagonists like cimetidine. H₂ receptors are GPCRs that are positively coupled to adenylyl cyclase via Gs proteins. Activation by histamine leads to an increase in intracellular cAMP, which in gastric parietal cells stimulates acid secretion. H₂ receptor antagonists block this pathway.

Caption: Histamine H₂ receptor signaling and its antagonism.

Quantitative Biological Data

Derivatives of 2-(chloromethyl)-4,5-dihydro-1H-imidazole have been evaluated for various biological activities. The following tables summarize some of the reported quantitative data for structurally related imidazole compounds.

Antimicrobial Activity

| Compound Class | Organism | Inhibition Zone (mm) / MIC (µg/mL) | Reference |

| Imidazole Derivatives | E. coli | 15 mm | [1] |

| Imidazole Derivatives | S. aureus | 20 mm | [1] |

| Imidazole Derivatives | P. aeruginosa | 18 mm | [1] |

| Nitroimidazole Derivatives | E. coli | IC₅₀: 360 nM | [8] |

| Nitroimidazole Derivatives | P. aeruginosa | IC₅₀: 710 nM | [8] |

Cytotoxicity Against Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Imidazole Derivative | MCF-7 | Breast Cancer | 25.72 ± 3.95 | [1] |

| Imidazole Derivative | U-937 | Leukemia | 30.0 ± 5.0 | [1] |

| Imidazole Derivative | A549 | Lung Cancer | 22.5 ± 4.0 | [1] |

| Benzimidazole Derivative | A549 | Lung Cancer | 15.80 | [9] |

| Benzimidazole Derivative | HepG2 | Liver Cancer | 15.58 | [9] |

| Benzenesulfonamide-bearing Imidazole | IGR39 | Malignant Melanoma | 27.8 ± 2.8 | [10] |

| Benzenesulfonamide-bearing Imidazole | MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 ± 3.6 | [10] |

Experimental Protocols for Biological Assays

Standardized protocols are crucial for evaluating the biological activity of newly synthesized compounds. Below are detailed methodologies for common in vitro assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]

-

Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 50 µL of serum-free media and 50 µL of the MTT solution to each well and incubate at 37°C for 3-4 hours.[11]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: Agar Disc Diffusion for Antimicrobial Activity

The agar disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[12]

-

Media Preparation: Prepare Mueller Hinton agar for bacterial studies.[12]

-

Inoculation: Inoculate the surface of the agar plates uniformly with the test microorganism.

-

Disc Application: Apply sterile paper discs (e.g., 6 mm diameter) to the agar surface.

-

Compound Application: Pipette a known concentration of the test compound solution (e.g., 5 µ g/disc ) onto each disc.[12] A known antibiotic is used as a positive control, and the solvent as a negative control.

-

Incubation: Incubate the plates at 37°C for 24 hours.[12]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.[12]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and important building block in medicinal chemistry. Its utility as a precursor for potent α₂-adrenergic and histamine H₂ receptor antagonists highlights its significance in drug discovery and development. The information provided in this technical guide serves as a valuable resource for researchers engaged in the synthesis and evaluation of novel imidazole-based therapeutic agents. Further research into the biological activities of its derivatives is warranted to explore their full therapeutic potential.

References

- 1. This compound | 13338-49-3 | Benchchem [benchchem.com]

- 2. This compound | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. This compound | 13338-49-3 [chemicalbook.com]

- 5. Buy this compound | 13338-49-3 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. Phentolamine synthesis - chemicalbook [chemicalbook.com]

- 8. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 10. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. jocpr.com [jocpr.com]

An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic applications of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. This compound is a critical intermediate in the pharmaceutical industry, notably in the synthesis of α-adrenergic antagonists and histamine H2 receptor antagonists. This document compiles available spectroscopic data, outlines detailed experimental protocols for its characterization, and illustrates its pivotal role in synthetic pathways.

Chemical Structure and Properties

2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is a hydrochloride salt of a substituted imidazoline.[1] The core structure consists of a five-membered dihydroimidazole ring with a chloromethyl group at the 2-position.[1] This reactive chloromethyl group makes it a versatile electrophilic building block for the synthesis of more complex molecules.[2]

Molecular Formula: C₄H₈Cl₂N₂ Molecular Weight: 155.03 g/mol

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the methylene protons of the chloromethyl group and the dihydroimidazole ring.

Proton Assignment Illustrative Chemical Shift (δ, ppm) Multiplicity Integration -CH₂- (imidazoline ring, C4 & C5) 3.6 - 4.0 Singlet (or two triplets) 4H -CH₂-Cl (chloromethyl group) 4.5 - 4.8 Singlet 2H N-H (imidazoline ring) 10.0 - 12.0 Broad Singlet 2H -

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Illustrative Chemical Shift (δ, ppm) -CH₂- (imidazoline ring, C4 & C5) 45 - 55 -CH₂-Cl (chloromethyl group) 40 - 50 C=N (imidazoline ring, C2) 160 - 170

2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Illustrative Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine salt) | 3200 - 3400 | Strong, Broad |

| C-H stretch (alkane) | 2850 - 3000 | Medium |

| C=N stretch (imidazoline) | 1600 - 1680 | Strong |

| C-N stretch | 1250 - 1350 | Medium |

| C-Cl stretch | 600 - 800 | Strong |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the free base, 2-(chloromethyl)-4,5-dihydro-1H-imidazole, the following is expected:

| Ion | Illustrative m/z | Notes |

| [M]+ | 118/120 | Molecular ion peak (and its isotope peak due to ³⁷Cl) |

| [M-Cl]+ | 83 | Loss of a chlorine atom |

| [M-CH₂Cl]+ | 73 | Loss of the chloromethyl group |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of 2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl.

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS).

3.2. IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet-forming die and apply pressure to form a transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

3.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthetic Applications and Workflows

2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is a key precursor in the synthesis of several important pharmaceutical agents. Its utility stems from the reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution.

4.1. Synthesis of Phentolamine

Phentolamine is an α-adrenergic antagonist used to treat and prevent high blood pressure. The synthesis involves the condensation of 2-(chloromethyl)-4,5-dihydro-1H-imidazole with N-(3-hydroxyphenyl)-N-(4-methylphenyl)amine.

Caption: Synthesis of Phentolamine.

4.2. Synthesis of Cimetidine Analogs

Cimetidine is a histamine H2 receptor antagonist that inhibits stomach acid production. 2-(chloromethyl)-4,5-dihydro-1H-imidazole can be used to synthesize various analogs of cimetidine by reacting it with different sulfur-containing nucleophiles.

Caption: Synthesis of Cimetidine Analogs.

Conclusion

2-(chloromethyl)-4,5-dihydro-1H-imidazole HCl is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. While detailed public spectroscopic data is sparse, this guide provides an illustrative dataset and robust experimental protocols to aid researchers in its characterization. The synthetic workflows presented highlight its significance in the preparation of important pharmaceutical compounds. Further research into the spectroscopic properties and reactivity of this compound will undoubtedly contribute to the development of new and improved therapeutic agents.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Chloromethyl-Imidazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chloromethyl-imidazoline scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a wide array of pharmacologically active agents. Its unique structural features, combining a reactive chloromethyl group with the imidazoline ring system, have enabled the development of compounds targeting various physiological pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of chloromethyl-imidazoline compounds, with a focus on their interaction with adrenergic and imidazoline receptors. Detailed experimental protocols for key synthetic and analytical methods are provided, alongside a quantitative analysis of the binding affinities of seminal compounds.

Historical Discovery and Early Synthesis

The journey of imidazoline compounds began in the late 19th century. The parent imidazoline ring system was first synthesized in the 1880s. However, it was not until the 1940s that the therapeutic potential of imidazoline derivatives began to be recognized, initially with the development of vasoconstrictors for nasal decongestion.

The synthesis of the pivotal intermediate, 2-(chloromethyl)-4,5-dihydro-1H-imidazole, and its hydrochloride salt, was a significant step that unlocked the potential for a diverse range of derivatives. One of the foundational methods for the synthesis of the imidazoline ring is the Pinner reaction, first described by Adolf Pinner and F. Klein in 1877. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt, which can then be cyclized with a diamine to form the imidazoline ring.

The Pinner Reaction: A Foundational Synthetic Protocol

Conceptual Experimental Protocol (Based on the Pinner Reaction):

-

Formation of the Imidate Hydrochloride (Pinner Salt): Chloroacetonitrile is dissolved in an anhydrous alcohol (e.g., ethanol). Anhydrous hydrogen chloride gas is then passed through the solution at a low temperature (typically 0-5 °C) to prevent the formation of byproducts. The reaction mixture is stirred until the precipitation of the chloroacetimidate hydrochloride is complete.

-

Cyclization with Ethylenediamine: The isolated Pinner salt is then reacted with ethylenediamine in an anhydrous solvent. The reaction is typically carried out at an elevated temperature to drive the cyclization and elimination of ammonia, yielding 2-(chloromethyl)-4,5-dihydro-1H-imidazole.

-

Salt Formation: The resulting free base can be converted to the more stable hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

A common modern approach to synthesize 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride involves the chloromethylation of a pre-formed 4,5-dihydro-1H-imidazole ring. This is often achieved by reacting the imidazoline with formaldehyde and hydrochloric acid at controlled low temperatures (0–5°C) to prevent over-chlorination.[1] Another method involves using chloromethyl methyl ether in the presence of a base.[1]

Pharmacological Activity and Receptor Interactions

Chloromethyl-imidazoline derivatives have been instrumental in the study of adrenergic and imidazoline receptors. These compounds often serve as precursors to ligands that modulate the sympathetic nervous system, leading to effects such as vasoconstriction, blood pressure regulation, and neurotransmitter release modulation.

Adrenergic Receptors

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines norepinephrine and epinephrine. They are subdivided into α and β types, with the α-adrenoceptors further classified into α1 and α2 subtypes.

-

α1-Adrenergic Receptors: These receptors are primarily coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The downstream effects include smooth muscle contraction, leading to vasoconstriction.

-

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This inhibitory signaling is involved in the negative feedback regulation of norepinephrine release from presynaptic nerve terminals.

Imidazoline Receptors

In addition to their activity at adrenergic receptors, many imidazoline compounds bind to a distinct class of receptors known as imidazoline receptors. These are classified into three main subtypes:

-

I1-Imidazoline Receptors: These receptors are implicated in the central regulation of blood pressure. Their signaling pathways are not fully elucidated but are thought to involve pathways distinct from the classical G-protein coupled adenylyl cyclase or phospholipase C pathways. Some evidence suggests a coupling to choline phospholipid hydrolysis, leading to the generation of diacylglycerol and arachidonic acid.

-

I2-Imidazoline Receptors: These receptors are associated with monoamine oxidase and are being investigated for their role in various neurological and psychiatric disorders.

-

I3-Imidazoline Receptors: These receptors are involved in the regulation of insulin secretion from pancreatic β-cells.

Quantitative Analysis of Receptor Binding

The affinity of chloromethyl-imidazoline derivatives and related compounds for adrenergic and imidazoline receptors has been extensively studied using radioligand binding assays. This data is crucial for understanding the structure-activity relationships (SAR) and for the development of selective ligands.

Table 1: Binding Affinities (Ki and pKi) of Selected Imidazoline Compounds at Adrenergic and Imidazoline Receptors

| Compound | Receptor | Ki (nM) | pKi | Reference |

| Clonidine | α2-Adrenergic | 17 ± 4 | - | [2] |

| I1-Imidazoline | 17 ± 2 | - | [2] | |

| Rilmenidine | α2-Adrenergic | > Clonidine | - | [3] |

| I1-Imidazoline | < Clonidine | - | [3] | |

| Guanfacine | α2-Adrenergic | > Rilmenidine | - | [3] |

| I1-Imidazoline | > Rilmenidine | - | [3] | |

| Cirazoline | α1-Adrenergic | - | < 7.9 | [4] |

| IGRS (I1) | - | 7.9 | [4] | |

| 2-(2'-methoxyphenyl)-imidazoline | I1-Imidazoline | - | 8.53 | [5] |

| 2-(3'-fluoro-4'-tolyl)-imidazoline | I2-Imidazoline | - | 8.53 | [5] |

| Tracizoline | I2-Imidazoline | - | 8.74 | [6] |

| Benazoline | I2-Imidazoline | - | 9.07 | [6] |

Note: This table presents a selection of data from the cited literature. Direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols for Receptor Binding Assays

Radioligand binding assays are a fundamental technique for characterizing the interaction of ligands with their receptors. Below are generalized protocols for assessing the binding of compounds to α-adrenergic and I1-imidazoline receptors.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol is a generalized procedure for a competition binding assay using [3H]-Prazosin, a selective α1-adrenergic receptor antagonist.

Materials:

-

Membrane preparation from a tissue or cell line expressing α1-adrenergic receptors.

-

[3H]-Prazosin (radioligand).

-

Unlabeled prazosin (for determining non-specific binding).

-

Test compounds (chloromethyl-imidazoline derivatives or other ligands).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.[7]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with test compounds.

-

Total Binding: Add membrane preparation, [3H]-Prazosin (at a concentration near its Kd), and binding buffer.

-

Non-specific Binding: Add membrane preparation, [3H]-Prazosin, and a high concentration of unlabeled prazosin (e.g., 10 µM).

-

Competition: Add membrane preparation, [3H]-Prazosin, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for I1-Imidazoline Receptors

This protocol is a generalized procedure for a competition binding assay using [3H]-Clonidine, which binds to both α2-adrenergic and I1-imidazoline receptors. To specifically measure binding to I1 sites, the assay is often performed in the presence of a high concentration of an α2-adrenergic antagonist to "mask" the α2 receptors.

Materials:

-

Membrane preparation from a tissue rich in I1-imidazoline receptors (e.g., bovine adrenal medullary membranes).[8]

-

[3H]-Clonidine (radioligand).

-

Unlabeled clonidine (for determining non-specific binding).

-

An α2-adrenergic antagonist (e.g., rauwolscine or yohimbine) to mask α2-adrenergic receptors.

-

Test compounds.

-

Binding buffer.

-

Wash buffer.

-

Filtration and counting equipment as described above.

Procedure:

-

Membrane Preparation: Prepare membranes as described for the α1-adrenergic receptor assay.

-

Assay Setup: Set up the assay in a 96-well plate. All wells (except for total α2 + I1 binding) will contain the α2-adrenergic antagonist at a concentration sufficient to saturate the α2 receptors.

-

Total I1 Binding: Add membrane preparation, [3H]-Clonidine, the α2-antagonist, and binding buffer.

-

Non-specific I1 Binding: Add membrane preparation, [3H]-Clonidine, the α2-antagonist, and a high concentration of unlabeled clonidine.

-

Competition: Add membrane preparation, [3H]-Clonidine, the α2-antagonist, and varying concentrations of the test compound.

-

-

Incubation, Filtration, and Counting: Follow the same procedures as for the α1-adrenergic receptor assay.

-

Data Analysis: Calculate the specific binding to I1-imidazoline receptors and determine the IC50 and Ki values for the test compounds as described previously.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures can aid in understanding the mechanisms of action and the methods used to study these compounds.

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by the interaction of ligands with α1-adrenergic, α2-adrenergic, and I1-imidazoline receptors.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Conclusion

The discovery and development of chloromethyl-imidazoline compounds represent a significant chapter in the history of medicinal chemistry. From their origins in the late 19th and early 20th centuries to their pivotal role in the elucidation of adrenergic and imidazoline receptor pharmacology, these compounds have proven to be invaluable tools for researchers. The synthetic versatility of the chloromethyl-imidazoline scaffold continues to be exploited in the design of novel therapeutic agents. A thorough understanding of their history, synthesis, and pharmacology, as outlined in this guide, is essential for future innovation in this important area of drug discovery.

References

- 1. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of imidazoline sites I1 and I2 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride

This technical guide provides a comprehensive overview of 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Core Chemical Properties and Data

This compound is a heterocyclic organic compound widely utilized as a building block in the synthesis of various pharmaceutical agents.[1] Its reactivity is primarily centered around the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution reactions.[2] This property makes it a valuable reagent for introducing the 2-imidazoline moiety into larger molecules.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(chloromethyl)-4,5-dihydro-1H-imidazole;hydrochloride | [3] |

| Synonyms | Chlormethylimidazoline hydrochloride, 2-(chloromethyl)imidazoline hydrochloride | [4] |

| CAS Number | 13338-49-3 | [4] |

| Molecular Formula | C₄H₈Cl₂N₂ (or C₄H₇ClN₂·HCl) | [3][4] |

| Molecular Weight | 155.03 g/mol | [4][5] |

| Melting Point | 195-197 °C | [1] |

| Appearance | Solid (form not specified in results) | - |

| ¹H NMR | Data not available in search results. Expected signals would include a singlet for the chloromethyl protons (-CH₂Cl) and multiplets for the ethylenediamine backbone protons (-CH₂CH₂-). | - |

| IR Spectroscopy | Data not available in search results. Expected characteristic peaks would include C-H stretching (alkane) below 3000 cm⁻¹, N-H stretching, C=N stretching (imidazoline ring), and C-Cl stretching.[6] | - |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the chloromethylation of a pre-formed dihydroimidazole ring.[1][2]

General Synthesis Protocol

This protocol is a generalized procedure based on common synthetic routes described in the literature.[1][2]

Objective: To synthesize this compound.

Materials:

-

4,5-dihydro-1H-imidazole (or its precursor, ethylenediamine)

-

A chloromethylating agent (e.g., paraformaldehyde and hydrochloric acid, or chloromethyl methyl ether)

-

Acid catalyst (if required)